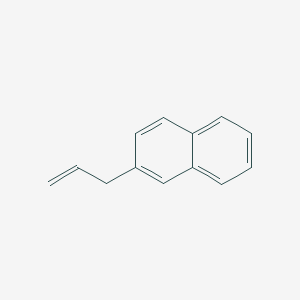

3-(2-Naphthyl)-1-propene

Vue d'ensemble

Description

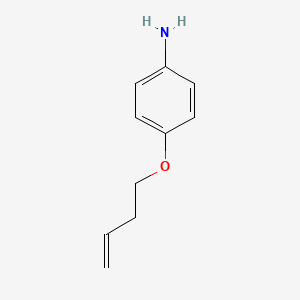

3-(2-Naphthyl)-1-propene, also known as 3-(2-Naphthyl)-L-alanine, is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The chemo-enzymatic synthesis of 3-(2-Naphthyl)-L-alanine involves the use of a hyper-thermostable aminotransferase from Thermococcus profundus. This enzyme facilitates the transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Chemical Reactions Analysis

The synthesis of 3-(2-Naphthyl)-L-alanine involves a transamination reaction . Another reaction involving a related compound, 2-naphthol, is the SN2 reaction with butyl p-toluenesulfonate .Applications De Recherche Scientifique

Catalysis in Propene Production

One significant application of 3-(2-Naphthyl)-1-propene is in catalysis, particularly in the production of propene. The selective oxidative dehydrogenation of propane to propene using boron nitride catalysts is a notable example. This process is crucial as propene is a high-volume organic chemical with diverse industrial applications. The conversion from propane, a natural gas component, to propene is gaining interest due to global supply chain changes and naphtha shortages. Boron nitride exhibits high selectivity in catalyzing the production of propene, demonstrating its potential as a game-changing technology in the chemical industry (Grant et al., 2016).

Polymerization Processes

3-(2-Naphthyl)-1-propene also plays a role in polymerization. For instance, propene polymerization using certain catalyst systems like rac-[Me2Si(2-Me-4-(α-naphthyl)-1-Ind)2]ZrCl2/MAO exhibits variations in isotactivity and morphology at different temperatures. This application is critical for producing polypropene, a widely used polymer in various industrial applications (Frediani & Kaminsky, 2003).

Photochemical Applications

In photochemistry, compounds like trans-1-(1′-Hydroxy-2′-naphthyl)-3-(1-naphthyl)-2-propen-1-one demonstrate significant fluorescence with large Stokes shifts, indicating intramolecular hydrogen atom transfer in excited states. This property is essential for understanding and developing photoresponsive materials and molecules (Kaneda & Arai, 2003).

Electropolymerization

The synthesis and electropolymerization of compounds like poly [3-(1-naphthylthiophene)] highlight another application. This process involves the oxidation of the compound to form radical cations and subsequent galvanostatic deposition, essential for developing conductive polymers with potential applications in electronics and materials science (Dogbéavou et al., 1997).

Fluorescence Microscopy

Additionally, compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) are synthesized as fluorescent dyes with applications in fluorescence microscopy. The fluorescence emission of these compounds is sensitive to solvent polarity and viscosity, making them valuable tools in biological and chemical imaging (Jacobson et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

2-prop-2-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h2-4,6-10H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOPFXRSBQPLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567532 | |

| Record name | 2-(Prop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthyl)-1-propene | |

CAS RN |

2489-87-4 | |

| Record name | 2-(Prop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)